2-(3,4-Dimethylbenzoyl)benzoic Acid CAS number
2-(3,4-Dimethylbenzoyl)benzoic Acid CAS number
An In-depth Technical Guide to 2-(3,4-Dimethylbenzoyl)benzoic Acid
CAS Number: 2159-42-4
This technical guide provides a comprehensive overview of 2-(3,4-Dimethylbenzoyl)benzoic acid, a member of the benzoylbenzoic acid family of organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research. It covers the physicochemical properties, a plausible synthetic route, and potential biological activities of this compound, supported by data from related molecules.
Physicochemical and Computed Properties
While extensive experimental data for 2-(3,4-Dimethylbenzoyl)benzoic acid is not widely available, a combination of data from chemical suppliers and computational predictions provides valuable insights into its physical and chemical characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄O₃ | [1][2] |
| Molecular Weight | 254.28 g/mol | [1] |
| IUPAC Name | 2-(3,4-dimethylbenzoyl)benzoic acid | [2][3] |
| Synonyms | 3',4'-Dimethylbenzophenone-2-carboxylic acid | [2] |
| Computed XLogP3 | 3.5 | [3] |
| Hydrogen Bond Donor Count | 1 | [3] |
| Hydrogen Bond Acceptor Count | 3 | [3] |
| Rotatable Bond Count | 2 | [3] |
Synthesis Protocol
A plausible and efficient method for the synthesis of 2-(3,4-Dimethylbenzoyl)benzoic acid is the Friedel-Crafts acylation reaction. This widely used reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst. The following protocol is based on established procedures for the synthesis of structurally similar compounds, such as 2-(2,4-dimethylbenzoyl)benzoic acid and 2-(3,4-dichlorobenzoyl)benzoic acid.[4][5]
Reaction: Friedel-Crafts Acylation
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Reactants: Phthalic anhydride and 1,2-dimethylbenzene (o-xylene).
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Catalyst: Anhydrous aluminum chloride (AlCl₃).
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Solvent: An inert solvent such as nitrobenzene or an excess of the aromatic reactant.
Experimental Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of 1,2-dimethylbenzene and anhydrous aluminum chloride is prepared in an ice/salt bath to control the initial exothermic reaction.
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Addition of Reactant: Phthalic anhydride is added portion-wise to the cooled mixture while stirring.
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Reaction Progression: After the addition is complete, the mixture is allowed to warm to room temperature and then heated to a moderate temperature (e.g., 55°C) for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography.
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Work-up: The reaction mixture is cooled and then carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Isolation and Purification: The resulting solid product is collected by filtration, washed with water, and then purified. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product, 2-(3,4-Dimethylbenzoyl)benzoic acid.
Potential Biological Activity and Signaling Pathways
Derivatives of 2-benzoylbenzoic acid have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] While specific studies on 2-(3,4-Dimethylbenzoyl)benzoic acid are not extensively documented, its structural similarity to other biologically active benzoylbenzoic acids suggests it may share similar mechanisms of action.
Anti-inflammatory Activity and the NF-κB Signaling Pathway
The anti-inflammatory effects of some 2-benzoylbenzoic acid derivatives are attributed to their ability to inhibit key inflammatory mediators, such as the cyclooxygenase-2 (COX-2) enzyme and the nuclear factor kappa B (NF-κB) signaling cascade.[6] The NF-κB pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to enter the nucleus and trigger the expression of genes involved in inflammation.[6] It is hypothesized that 2-(3,4-Dimethylbenzoyl)benzoic acid could potentially inhibit this pathway, thereby exerting anti-inflammatory effects.
Figure 1. Hypothesized inhibition of the NF-κB signaling pathway.
Antimicrobial Potential
Recent studies have highlighted the antimicrobial properties of hydrazone derivatives of structurally related compounds, such as 2-(3,4-dichlorobenzoyl)benzoic acid.[5] These findings suggest that the benzoylbenzoic acid scaffold could be a promising starting point for the development of novel antimicrobial agents. The mechanism of action may involve the disruption of microbial cell membranes or the inhibition of essential enzymes. Further investigation into 2-(3,4-Dimethylbenzoyl)benzoic acid and its derivatives is warranted to explore their potential as antimicrobial agents against various bacterial and fungal strains.
Conclusion
2-(3,4-Dimethylbenzoyl)benzoic acid is a compound with significant potential for further research and development, particularly in the areas of medicinal chemistry and materials science. While comprehensive experimental data is still emerging, this guide provides a foundational understanding of its properties, a reliable synthetic approach, and a strong rationale for investigating its biological activities based on the known characteristics of related compounds. Future studies should focus on the detailed characterization of its spectroscopic properties, optimization of its synthesis, and in-depth evaluation of its anti-inflammatory and antimicrobial efficacy.
References
- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. 2-(3,4-Dimethylbenzoyl)benzoic acid | C16H14O3 | CID 304868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzoic acid,2-(2,4-dimethylbenzoyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of 2-(3,4-dichlorobenzoyl)benzoic acid hydrazides and antimicrobial assessment. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
